molecular formula C19H32O7 B140212 4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one CAS No. 135743-11-2

4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one

Cat. No. B140212
M. Wt: 372.5 g/mol
InChI Key: PCUDAQRRXUJHQH-OBRKIGFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as tocotrienol, which is a member of the vitamin E family. Tocotrienol has been found to possess various biological and physiological effects, making it a potential candidate for the development of new drugs and treatments.

Mechanism Of Action

The mechanism of action of tocotrienol is still not fully understood. However, it has been suggested that tocotrienol exerts its effects by modulating various signaling pathways in the body. Tocotrienol has been found to inhibit the activity of various enzymes and transcription factors that are involved in the development of various diseases.

Biochemical And Physiological Effects

Tocotrienol has been found to possess various biochemical and physiological effects. It has been found to possess antioxidant properties, which help to protect the body against oxidative stress. Tocotrienol has also been found to possess anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, tocotrienol has been found to possess anti-cancer properties, which help to prevent the growth and spread of cancer cells.

Advantages And Limitations For Lab Experiments

Tocotrienol has several advantages for lab experiments. It is readily available and can be synthesized or isolated from natural sources. Tocotrienol is also stable and can be stored for extended periods without degradation. However, tocotrienol has some limitations for lab experiments. It is relatively expensive, and large quantities may be required for some experiments.

Future Directions

The potential applications of tocotrienol in various fields have led to several future directions for research. One area of future research is the development of new drugs and treatments based on tocotrienol. Another area of future research is the investigation of the mechanisms of action of tocotrienol. Additionally, future research may focus on the potential applications of tocotrienol in the food industry and as a dietary supplement.
Conclusion:
In conclusion, tocotrienol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Tocotrienol possesses various biological and physiological effects, making it a potential candidate for the development of new drugs and treatments. Tocotrienol has several advantages for lab experiments, but it also has some limitations. Future research may focus on the development of new drugs and treatments based on tocotrienol, investigation of the mechanisms of action of tocotrienol, and potential applications of tocotrienol in the food industry and as a dietary supplement.

Synthesis Methods

Tocotrienol can be synthesized through various methods, including chemical synthesis and isolation from natural sources. Chemical synthesis involves the use of organic compounds and solvents to create tocotrienol. Isolation from natural sources involves the extraction of tocotrienol from various plant sources, including palm oil, rice bran, and barley.

Scientific Research Applications

Tocotrienol has been the subject of extensive scientific research due to its potential applications in various fields. In the medical field, tocotrienol has been found to possess anti-cancer, anti-inflammatory, and neuroprotective properties. It has also been found to be effective in the treatment of cardiovascular diseases, diabetes, and osteoporosis.

properties

CAS RN

135743-11-2

Product Name

4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one

Molecular Formula

C19H32O7

Molecular Weight

372.5 g/mol

IUPAC Name

4-[(5R)-2,6,6-trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one

InChI

InChI=1S/C19H32O7/c1-10-5-8-14(19(3,4)12(10)7-6-11(2)21)26-18-17(24)16(23)15(22)13(9-20)25-18/h13-18,20,22-24H,5-9H2,1-4H3/t13-,14-,15-,16+,17-,18+/m1/s1

InChI Key

PCUDAQRRXUJHQH-OBRKIGFESA-N

Isomeric SMILES

CC1=C(C([C@@H](CC1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)CCC(=O)C

SMILES

CC1=C(C(C(CC1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)CCC(=O)C

Canonical SMILES

CC1=C(C(C(CC1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)CCC(=O)C

Origin of Product

United States

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